Malathion diacid

Description

Properties

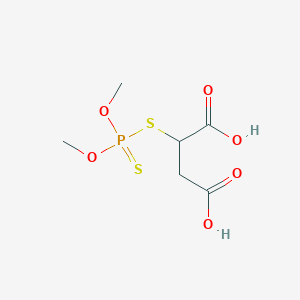

IUPAC Name |

2-dimethoxyphosphinothioylsulfanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O6PS2/c1-11-13(14,12-2)15-4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUNKPWHNGMQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052739 | |

| Record name | Malathion dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190-28-9 | |

| Record name | Butanedioic acid, [(dimethoxyphosphinothioyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malathion dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malathion dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALATHION DIACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M523N0T44K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction of O,O-Dimethyldithiophosphoric Acid with Diethyl Maleate

The foundational synthesis of malathion involves the reaction of O,O-dimethyldithiophosphoric acid (OODMDTPA) with diethyl maleate under rigorously controlled conditions. While this process primarily yields malathion, variations in reaction parameters can facilitate the formation of this compound through partial or complete ester hydrolysis:

-

Temperature control : Maintaining the reaction mass at −30 to −25°C ensures minimal side reactions, with diethyl maleate added in four lots at 20-minute intervals.

-

Solvent selection : Toluene is preferred for its inertness and ability to stabilize intermediates, though dichloromethane and ethyl acetate are alternatives.

-

Molar ratios : A 1:2.0 molar ratio of diethyl maleate to OODMDTPA optimizes yield while limiting unreacted precursors.

Post-reaction purification steps, including water washing at 10–15°C to pH 6.5–7.0, remove water-soluble impurities but may inadvertently hydrolyze ester groups if prolonged or conducted under acidic/basic conditions.

Hydrolysis of Malathion to this compound

Controlled hydrolysis of malathion under acidic or basic conditions represents a direct route to this compound:

-

Acidic hydrolysis : Treatment with concentrated sulfuric acid at −25 to −20°C facilitates ester cleavage, though excessive acidity risks oxidizing the phosphorodithioate moiety.

-

Basic hydrolysis : Exposure to aqueous ammonia or sodium hydroxide at elevated temperatures (50–55°C) promotes saponification, yielding the diacid alongside ethanol.

Critical parameters :

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 25–27°C | Minimizes degradation |

| Reaction duration | 5–9 hours | Ensures complete hydrolysis |

| Solvent water content | <0.05% | Prevents unintended side reactions |

Impurity Profiling and Regulatory Standards

Toxic Byproducts in Malathion Synthesis

The presence of this compound in malathion formulations is often linked to hydrolysis during storage or synthesis. Key impurities regulated by the FAO include:

-

Malaoxon : ≤1 g/kg (oxidation product with higher toxicity).

-

MeOOSPS-triester : ≤1.6% (indicator of incomplete purification).

Table 1: FAO Specifications for Malathion Impurities

| Impurity | Maximum Limit | Analytical Method |

|---|---|---|

| Malaoxon | 1 g/kg | CIPAC VAM 203-01 |

| Isomalathion | 4 g/kg | HPLC with UV detection |

| MeOOOPS-triester | 0.5% | Gas chromatography |

Advanced Purification Techniques

Crystallization and Salt Formation

Chromatographic purity of OODMDTPA, a precursor to this compound, is achieved through ammonia salt formation:

-

Ammonia gas purging : Crude OODMDTPA dissolved in dichloromethane reacts with NH3 to precipitate OODMDTPA·NH3 salt.

-

Neutralization : Treatment with concentrated H2SO4 regenerates purified OODMDTPA, which is recrystallized from methanol at −40 to −30°C.

Yield optimization :

Sulfur Reagent Treatment

Post-synthesis treatment with phosphorus pentasulfide (3% aqueous solution) at 5–10°C for 13 hours reduces sulfhydryl impurities, enhancing diacid stability during storage.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).

-

Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

Validation parameters :

Chemical Reactions Analysis

Types of Reactions

Malathion diacid undergoes several types of chemical reactions, including:

Hydrolysis: The primary reaction leading to its formation from malathion.

Oxidation: this compound can be further oxidized to produce various degradation products.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water, carboxylesterases, strong acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Malathion monocarboxylic acid, this compound.

Oxidation: Various oxidized derivatives of this compound.

Reduction: Reduced forms of this compound, although these are less commonly studied.

Scientific Research Applications

Agricultural Applications

Malathion and its metabolites, including DCA, are extensively utilized in agriculture for pest control. The following table summarizes the key agricultural applications:

| Application | Description |

|---|---|

| Crop Protection | Used to control pests on food crops, pastures, and ornamental plants. |

| Public Health | Employed in mosquito control programs to mitigate disease transmission (e.g., West Nile Virus). |

| Veterinary Use | Applied for managing ectoparasites in livestock and pets. |

Case Study: Mosquito Control

In a study conducted in Southern California, malathion was aerially sprayed to control Mediterranean fruit flies. The study measured the deposition and concentration of malathion and its metabolites, including DCA, demonstrating effective pest control with minimal environmental impact .

Environmental Fate and Transport

Understanding the environmental behavior of malathion and its metabolites is essential for assessing potential risks. Malathion DCA is less toxic than the parent compound but can still affect aquatic organisms.

Research Findings

Research indicates that malathion can be transported from application sites via precipitation and wind. Monitoring studies have shown detectable levels of DCA in water bodies following agricultural applications .

Human Health Implications

Malathion and its metabolites pose varying degrees of risk to human health. Malathion DCA has been studied for its pharmacokinetics, particularly regarding exposure through diet or environmental contact.

Case Study: Human Exposure Assessment

A study evaluated human exposure to malathion through dietary intake and environmental contact, measuring urinary levels of DCA as a biomarker. Results indicated that while acute exposure risks were low, chronic monitoring is necessary to assess long-term health effects .

Mechanism of Action

Malathion diacid exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission and eventual neurotoxicity. The molecular targets include the active site of acetylcholinesterase, where this compound binds irreversibly .

Comparison with Similar Compounds

Chemical and Structural Properties

The table below summarizes key differences between malathion diacid and related compounds:

Environmental Degradation and Stability

- This compound : Predominantly formed via microbial hydrolysis in sediments and soils. Carboxylesterase-producing bacteria (e.g., P. homiensis FG2) rapidly convert malathion to diacid through stepwise de-ethylation .

- Malaoxon : Generated under UV-AOPs (UV/H₂O₂, UV/TiO₂) and persists longer in water due to slower degradation kinetics (kₘₐₗₐₜₕᵢₒₙ/kₘₐₗₐₓₒₙ = 4.3–5.5) .

- Photodegradation Products : UV exposure yields o,o-dimethyl phosphorodithioic acid and phosphoric acid, which are less toxic but more hydrophilic .

Key Research Findings

Metabolic Pathways :

- Hydrolysis dominates in microbial systems (diacid as endpoint) .

- Oxidation (to malaoxon) and photolysis are significant in aquatic environments .

Species-Specific Metabolism: Humans excrete monomethyl/dimethyl phosphate derivatives, while rats produce thiomalic acid .

Degradation Efficiency :

- Carboxylesterase-rich bacterial consortia degrade malathion >90% within 48 hours, with diacid as the major metabolite .

Implications for Environmental and Human Health

This compound’s low bioaccumulation and rapid excretion reduce its ecological risk compared to malathion and malaoxon . In contrast, malaoxon’s persistence and high toxicity highlight the need for advanced oxidation technologies in water treatment .

Biological Activity

Malathion diacid (MDA), a key metabolite of the organophosphate insecticide malathion, has garnered attention in toxicological research due to its biological activity and potential health effects. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicokinetics, and implications for human health based on diverse research findings.

Metabolism and Excretion

Malathion is metabolized primarily through hydrolytic cleavage, resulting in several metabolites, including malathion monocarboxylic acid (MMA) and this compound (MDA). Studies indicate that over 80% of malathion metabolites excreted in urine are MMA and MDA . The metabolic pathway can be summarized as follows:

- Initial Hydrolysis : Malathion undergoes enzymatic hydrolysis of its ester bonds.

- Formation of Metabolites : The primary metabolites formed are MMA and MDA, which are then excreted via urine.

The pharmacokinetics of these metabolites varies with the route of exposure. For instance, after dermal exposure, the average time to recover half of the absorbed dose of malathion in urine is approximately 11.8 hours, compared to 3.2 hours following intravenous administration .

Toxicokinetics

The toxicokinetic profile of malathion and its metabolites has been assessed through various studies. A notable model predicts the time evolution of malathion and its metabolites in human subjects under different exposure scenarios. Key findings include:

- Half-Life : The half-life of MDA in urine is significantly longer than that of malathion itself, indicating prolonged biological activity.

- Excretion Patterns : MDA is predominantly excreted within the first 12 hours post-exposure, with urinary concentrations peaking shortly after exposure .

Table 1: Pharmacokinetic Parameters of Malathion Metabolites

| Parameter | Malathion | MMA | MDA |

|---|---|---|---|

| Blood Half-Life | ~12 min | Not specified | Not specified |

| Urine Half-Life | 3-12 hr | 15-24 hr | 3-12 hr |

| Major Excretion Route | Urine | Urine | Urine |

Biological Effects and Toxicity

This compound's biological effects are primarily linked to its role as a cholinesterase inhibitor. Although MDA itself is not a potent inhibitor compared to its parent compound or other metabolites like malaoxon, it still contributes to the overall toxicity profile associated with malathion exposure.

Case Studies

- Health Effects Following Exposure : A study conducted after aerial spraying of malathion revealed no significant increase in acute health effects among residents exposed to the pesticide . However, it highlighted the need for continuous monitoring due to potential long-term effects.

- Biomonitoring Studies : Research on biomonitoring data indicated that individuals exposed to malathion showed detectable levels of MMA and MDA in urine samples, underscoring the importance of these metabolites as biomarkers for exposure assessment .

Environmental Impact and Biodegradation

Research has also focused on the environmental degradation of malathion and its metabolites. Certain bacterial strains have been identified capable of degrading malathion effectively, leading to the formation of less harmful products. This biodegradation pathway is crucial for mitigating environmental contamination caused by agricultural runoff .

Table 2: Bacterial Strains Capable of Malathion Degradation

| Bacterial Strain | Growth Rate (h) | pH Change |

|---|---|---|

| Strain FG2 | 8 | 7.0 to 7.5 |

| Strain CB1 | 8 | 7.0 to 7.5 |

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for identifying and quantifying malathion diacid in environmental and biological matrices?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., methylation) to enhance detection sensitivity. Validate methods using spiked recovery experiments and matrix-matched calibration curves to account for interference . For biological samples, enzymatic hydrolysis may be required to release bound metabolites before analysis. Include quality controls (blanks, duplicates) to ensure reproducibility .

Q. How can researchers design experiments to distinguish this compound from its oxidative metabolites (e.g., malaoxon diacid) during environmental degradation studies?

- Methodology : Employ controlled degradation studies under varying pH, temperature, and UV exposure. Use isotopically labeled internal standards (e.g., deuterated this compound) to track degradation pathways. Pair chromatographic separation with high-resolution MS to resolve structurally similar compounds. Statistical tools like principal component analysis (PCA) can differentiate metabolite profiles .

Q. What experimental parameters are critical for assessing the stability of this compound in aqueous systems?

- Methodology : Conduct kinetic studies under controlled laboratory conditions (e.g., buffered solutions, simulated sunlight). Monitor hydrolysis rates via pH-stat titrations or time-series sampling followed by LC-MS analysis. Include controls for microbial activity and photolysis. Use Arrhenius equations to model temperature-dependent degradation .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioaccumulation potential in aquatic ecosystems be resolved?

- Methodology : Perform comparative studies across trophic levels (e.g., algae, fish) using stable isotope tracers. Apply fugacity models to account for partitioning between water, sediment, and biota. Validate findings with field data from diverse ecosystems. Address contradictions via meta-analysis of existing literature, highlighting methodological disparities (e.g., extraction protocols, detection limits) .

Q. What statistical approaches are optimal for analyzing dose-response relationships between this compound exposure and non-target organism toxicity?

- Methodology : Use probit or logit regression models for mortality data and benchmark dose (BMD) analysis for sublethal effects. Incorporate covariates (e.g., organism size, temperature) using generalized linear mixed models (GLMMs). Validate assumptions (e.g., normality, homoscedasticity) via residual analysis. Open-source tools like R/Bioconductor provide reproducible workflows .

Q. How can researchers design studies to elucidate the interaction between this compound and soil microbial communities?

- Methodology : Combine metagenomic sequencing (16S rRNA/ITS) with metabolite profiling (untargeted metabolomics) to link microbial diversity shifts to diacid degradation pathways. Use microcosm experiments with sterile vs. non-sterile soils to isolate biotic/abiotic contributions. Apply network analysis to identify keystone species driving degradation efficiency .

Q. What strategies mitigate matrix interference when analyzing this compound in complex samples (e.g., wastewater, plant tissues)?

- Methodology : Optimize solid-phase extraction (SPE) cartridges (e.g., C18, HLB) for sample cleanup. Validate with matrix spike recoveries and standard additions. For plant tissues, employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols. Use tandem MS/MS with multiple reaction monitoring (MRM) to enhance specificity .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported half-lives of this compound across different studies?

- Approach : Conduct sensitivity analyses to identify variables (e.g., organic carbon content, redox conditions) causing variability. Use consensus models like consensus-based estimation of kinetic parameters (CBEK) to harmonize data. Publish raw datasets with metadata (e.g., soil type, analytical conditions) to enable cross-study comparisons .

Q. What validation criteria are essential for ensuring reproducibility in this compound toxicity assays?

- Criteria : Adhere to OECD guidelines for test organisms (e.g., Daphnia magna, Chlorella vulgaris). Report negative/positive controls, solvent effects, and inter-assay variability. Use minimum inhibitory concentration (MIC) or EC50 values with 95% confidence intervals. Share protocols via platforms like protocols.io .

Tables for Key Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.